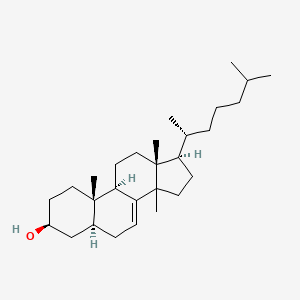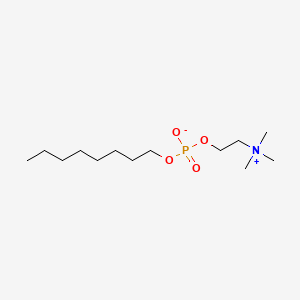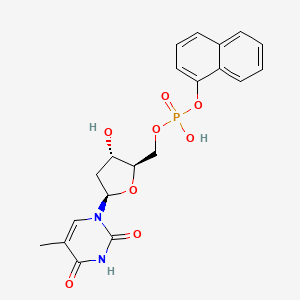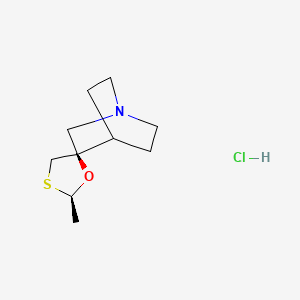
7-氨基硝西泮
描述
7-Aminonitrazepam (7-AN) is an organic compound belonging to the nitrobenzodiazepine class of compounds. It is a derivative of nitrazepam, a benzodiazepine drug used to treat anxiety and insomnia. 7-AN has been studied for its potential therapeutic applications, its biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
科学研究应用
在毛发中检测用于法医分析:7-氨基硝西泮已在毛发样本中被检测到,这对于约会强奸案等药物滥用或刑事案件的法医分析很有用。与尿液或血液检查等传统方法相比,这种检测方法为识别药物暴露提供了更长的窗口期 (Negrusz 等,1999)。
在毒理学研究中的应用:它已被发现存在于长期滥用者的头发样本中,从而深入了解了长期药物使用模式 (Cirimele 等,1997)。
在生物样本中的稳定性:研究表明,7-氨基硝西泮在唾液中由硝西泮形成,这对于在与药物和驾驶相关的流行病学研究中使用唾液具有影响 (Hart 等,1988)。
在尿液中鉴定和定量:已经开发出使用液相色谱串联质谱法同时定量尿液中的氟硝西泮及其代谢物(包括 7-氨基硝西泮)的技术。这对于临床诊断和药物滥用检测至关重要 (Hei-Hwa Lee 等,2013)。
用于法医毒理学的代谢谱分析:氟硝西泮的代谢谱,包括 7-氨基硝西泮的形成,对于临床和法医毒理学分析至关重要,尤其是在药物致性性侵犯的情况下 (Dinis-Oliveira,2017)。
在口腔液中检测:7-氨基硝西泮已在口腔液样本中被检测到,为临床和法医环境中的药物检测提供了另一种生物基质 (Vindenes 等,2016)。
作用机制
Target of Action
7-Aminonitrazepam is a metabolite of nitrazepam, a benzodiazepine derivative . The primary targets of 7-Aminonitrazepam are the central benzodiazepine receptors, which are associated with inhibitory GABA (gamma amino butyric acid) receptors . These receptors play a crucial role in the transmission of inhibitory signals in the brain, contributing to the sedative, anxiolytic, and anticonvulsant effects of the compound .
Mode of Action
7-Aminonitrazepam interacts with its targets by enhancing GABA binding activity . GABA is a major neurotransmitter in the brain that causes somnolence, relaxation of muscles, a decrease in anxiety, and general central nervous system depression . By enhancing the activity of GABA, 7-Aminonitrazepam increases these inhibitory effects, leading to its therapeutic effects .
Biochemical Pathways
The biochemical pathways affected by 7-Aminonitrazepam are primarily those involving GABA. By enhancing GABA activity, 7-Aminonitrazepam increases the inhibitory signals in the brain, leading to decreased anxiety, muscle relaxation, and sedation . The downstream effects of this include a decrease in neuronal excitability and a reduction in the symptoms of conditions such as anxiety and seizures .
Pharmacokinetics
The absorption of nitrazepam, the parent drug of 7-Aminonitrazepam, from the gastrointestinal tract is fairly rapid, with a maximum concentration time ranging from 0.5 to 7 hours . The bioavailability after oral intake averages about 80% . Nitrazepam is distributed rapidly in the body, and its elimination phase is characterized by a long half-life of about 30 hours . Nitrazepam is excreted mainly as conjugated and non-conjugated 7-Aminonitrazepam .
Result of Action
The molecular and cellular effects of 7-Aminonitrazepam’s action are primarily related to its enhancement of GABA activity. This leads to increased inhibitory signals in the brain, resulting in decreased neuronal excitability . Clinically, this manifests as reduced symptoms of conditions such as anxiety and seizures, as well as sedative effects .
Action Environment
The action, efficacy, and stability of 7-Aminonitrazepam can be influenced by various environmental factors. For instance, the compound’s solubility in water is relatively low, but it dissolves better in organic solvents such as methanol . It is also relatively stable against light and heat . These properties can affect the compound’s bioavailability and efficacy. Furthermore, the compound’s action can be influenced by factors such as the patient’s age, health status, and the presence of other medications .
生化分析
Biochemical Properties
7-Aminonitrazepam plays a role in various biochemical reactions, primarily through its interactions with enzymes and proteins involved in the metabolism of benzodiazepines. It is known to interact with cytochrome P450 enzymes in the liver, which are responsible for the oxidative metabolism of nitrazepam . These interactions result in the formation of 7-Aminonitrazepam as a primary metabolite. Additionally, 7-Aminonitrazepam can bind to gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and contributing to its sedative and anticonvulsant properties .
Cellular Effects
7-Aminonitrazepam influences various cellular processes, particularly in neurons. It enhances the inhibitory effects of GABA by binding to GABA receptors, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane . This results in reduced neuronal excitability and has a calming effect on the central nervous system. Additionally, 7-Aminonitrazepam can affect cell signaling pathways by modulating the activity of GABA receptors, which play a crucial role in regulating neurotransmitter release and synaptic plasticity . It may also influence gene expression by altering the transcription of genes involved in GABAergic signaling.
Molecular Mechanism
The molecular mechanism of 7-Aminonitrazepam involves its binding to the benzodiazepine site on GABA receptors. This binding enhances the affinity of GABA for its receptor, leading to increased GABAergic activity . The enhanced GABAergic activity results in the opening of chloride channels, causing an influx of chloride ions into the neuron and hyperpolarization of the neuronal membrane. This hyperpolarization reduces the likelihood of action potential generation, leading to the sedative and anticonvulsant effects of 7-Aminonitrazepam . Additionally, 7-Aminonitrazepam may inhibit the activity of certain enzymes involved in neurotransmitter metabolism, further modulating neuronal activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Aminonitrazepam can vary over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions . Studies have shown that the effects of 7-Aminonitrazepam on neuronal activity can persist for several hours after administration, with a gradual decline in activity as the compound is metabolized and excreted . Long-term exposure to 7-Aminonitrazepam in vitro or in vivo may lead to changes in cellular function, including alterations in receptor sensitivity and gene expression .
Dosage Effects in Animal Models
The effects of 7-Aminonitrazepam in animal models vary with dosage. At low doses, the compound exhibits sedative and anxiolytic effects, while higher doses can lead to pronounced sedation and muscle relaxation . Toxic effects, such as respiratory depression and impaired motor coordination, may occur at very high doses . Studies in animal models have also shown that chronic administration of 7-Aminonitrazepam can lead to tolerance and dependence, similar to other benzodiazepines .
Metabolic Pathways
7-Aminonitrazepam is primarily formed through the hepatic metabolism of nitrazepam by cytochrome P450 enzymes . The primary metabolic pathway involves the reduction of the nitro group on nitrazepam to form 7-Aminonitrazepam . This metabolite can undergo further metabolism to form other compounds, such as 7-acetamidonitrazepam and 3-hydroxy-7-aminonitrazepam . These metabolic pathways are crucial for the elimination of 7-Aminonitrazepam from the body and can influence the pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
7-Aminonitrazepam is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, 7-Aminonitrazepam may bind to intracellular proteins and transporters, influencing its localization and accumulation . The distribution of 7-Aminonitrazepam within tissues can affect its pharmacological activity and duration of action.
Subcellular Localization
The subcellular localization of 7-Aminonitrazepam is influenced by its interactions with intracellular proteins and organelles . It is primarily localized in the cytoplasm, where it can interact with GABA receptors on the neuronal membrane . Additionally, 7-Aminonitrazepam may be sequestered in intracellular compartments, such as the endoplasmic reticulum and mitochondria, where it can influence cellular metabolism and signaling pathways . The subcellular localization of 7-Aminonitrazepam can affect its activity and function within cells.
属性
IUPAC Name |
7-amino-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h1-8H,9,16H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOUQHVDCKOOAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)N)C(=N1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197749 | |
| Record name | 7-Aminonitrazepam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4928-02-3 | |
| Record name | 7-Aminonitrazepam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4928-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Aminonitrazepam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004928023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Aminonitrazepam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Amino-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin, 7-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepinon-(2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-AMINONITRAZEPAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A49O337AZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 7-Aminonitrazepam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041819 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Carbamoyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1202008.png)

![1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid](/img/structure/B1202012.png)










